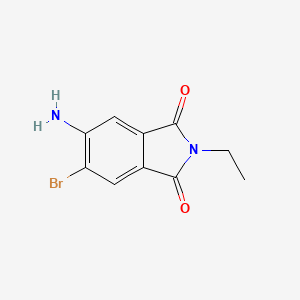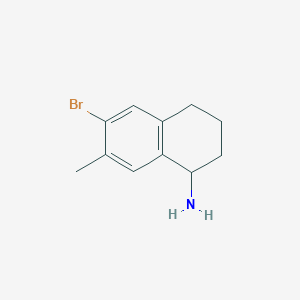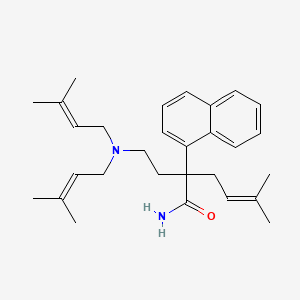
5-Amino-6-bromo-2-ethylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by an isoindoline nucleus with an amino group at position 5, a bromo group at position 6, and an ethyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve solventless conditions to adhere to green chemistry principles . These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-bromo-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Amino-6-bromo-2-ethylisoindoline-1,3-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 5-Bromo-2-ethylisoindoline-1,3-dione
- 5-Amino-2-ethylisoindoline-1,3-dione
- 6-Bromo-2-ethylisoindoline-1,3-dione
Uniqueness
The combination of these functional groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
60878-42-4 |
|---|---|
Molekularformel |
C10H9BrN2O2 |
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
5-amino-6-bromo-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-13-9(14)5-3-7(11)8(12)4-6(5)10(13)15/h3-4H,2,12H2,1H3 |
InChI-Schlüssel |
JVLUGTUKOLMZHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=CC(=C(C=C2C1=O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B12281009.png)

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)
![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)


![2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12281038.png)

![(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12281047.png)

![2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12281068.png)

